molecular formula C16H24N2O4 B7633912 Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate

Cat. No. B7633912
M. Wt: 308.37 g/mol
InChI Key: MNMMWFWOADKTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a prodrug of a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.

Mechanism of Action

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate is a prodrug of a Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate inhibitor. Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in the regulation of blood glucose levels. Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate inhibitors prevent the degradation of these hormones, resulting in increased insulin secretion and decreased glucagon secretion. This leads to improved glucose control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects
Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate has been shown to have potent inhibitory activity against Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate in vitro. In preclinical studies, the compound has demonstrated significant glucose-lowering effects in animal models of diabetes. The compound has also been shown to improve insulin sensitivity and reduce inflammation in these models.

Advantages and Limitations for Lab Experiments

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate has several advantages for lab experiments. The compound is relatively easy to synthesize using a multi-step process, and it has been extensively studied for its potential applications in drug discovery and development. However, there are also some limitations to using this compound in lab experiments. The compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the compound may have limited solubility in certain solvents, which could make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate. One possible direction is to conduct further preclinical studies to evaluate the safety and efficacy of the compound in animal models of diabetes. Another potential direction is to develop new synthetic methods for the compound that could improve its yield or purity. Additionally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the compound could be further optimized to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and selectivity for Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate.

Synthesis Methods

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method was first described in a patent filed by Merck & Co. in 2006 (US2006/0190151A1). The process involves the reaction of 3-cyclohexylpropionic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dimethyl-1,3-oxazole-5-carboxamide in the presence of a base to form the desired product, Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate.

Scientific Research Applications

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate has been extensively studied for its potential applications in drug discovery and development. The compound is a prodrug of a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate), which is involved in the regulation of blood glucose levels. Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus. Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate has shown promising results in preclinical studies as a potential Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate inhibitor.

properties

IUPAC Name

methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10-15(22-11(2)17-10)16(20)18-13(9-14(19)21-3)12-7-5-4-6-8-12/h12-13H,4-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMMWFWOADKTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC(CC(=O)OC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate

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